molecular formula C16H16O3 B15375768 1-(4-Phenylphenoxy)propan-2-yl formate CAS No. 5437-06-9

1-(4-Phenylphenoxy)propan-2-yl formate

Cat. No.: B15375768
CAS No.: 5437-06-9
M. Wt: 256.30 g/mol
InChI Key: YRFLPNZAYZDQOO-UHFFFAOYSA-N
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Description

1-(4-Phenylphenoxy)propan-2-yl formate is an aromatic ether ester characterized by a biphenyl ether backbone and a formate ester group. Its molecular formula is inferred as C₁₆H₁₄O₃, with a structure combining a 4-phenylphenoxy group attached to a propan-2-yl chain esterified with formic acid .

Properties

CAS No.

5437-06-9

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

1-(4-phenylphenoxy)propan-2-yl formate

InChI

InChI=1S/C16H16O3/c1-13(19-12-17)11-18-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3

InChI Key

YRFLPNZAYZDQOO-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=C(C=C1)C2=CC=CC=C2)OC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include esters, ketones, and substituted aryl ethers. Below is a comparative analysis:

Table 1: Structural Comparison of 1-(4-Phenylphenoxy)propan-2-yl Formate and Analogs
Compound Name Molecular Formula Functional Groups Key Substituents
This compound C₁₆H₁₄O₃ Formate ester, biphenyl ether 4-Phenylphenoxy, propan-2-yl formate
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-phenylacetate C₂₁H₂₆O₃ Phenylacetate ester, alkyl ether Butan-2-ylphenoxy, phenylacetate
1-(4-Phenylmethoxyphenyl)propan-2-one C₁₆H₁₆O₂ Ketone, benzyl ether Phenylmethoxyphenyl, propan-2-one
1-(4-Methoxy-2-methylphenyl)propan-1-one C₁₁H₁₄O₂ Ketone, methoxy, methyl Methoxy-2-methylphenyl, propan-1-one
1-(4-Hydroxyphenyl)propan-2-one C₉H₁₀O₂ Ketone, hydroxyl 4-Hydroxyphenyl, propan-2-one
Key Observations :

Ester vs. Ketone Functionality: The formate ester in the target compound is more reactive toward hydrolysis compared to ketones (e.g., 1-(4-Phenylmethoxyphenyl)propan-2-one) . Esters are often employed as prodrugs or hydrolyzable linkages, whereas ketones are metabolically stable and serve as hydrogen-bond acceptors.

Substituent Effects: The 4-phenylphenoxy group in the target compound enhances aromatic stacking interactions, a feature absent in analogs like 1-(4-hydroxyphenyl)propan-2-one (C₉H₁₀O₂), which has a polar hydroxyl group . Alkyl chains (e.g., butan-2-yl in ) increase lipophilicity, while methoxy groups (e.g., in ) improve solubility via hydrogen bonding.

Molecular Weight and Complexity: The target compound (C₁₆H₁₄O₃) is lighter than 1-(4-butan-2-ylphenoxy)propan-2-yl 2-phenylacetate (C₂₁H₂₆O₃), suggesting differences in crystallinity or melting points.

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